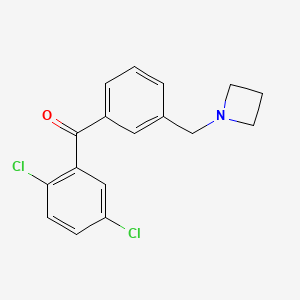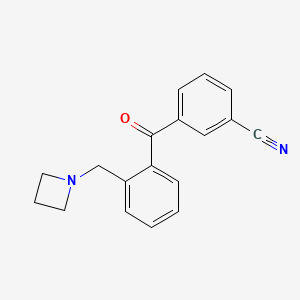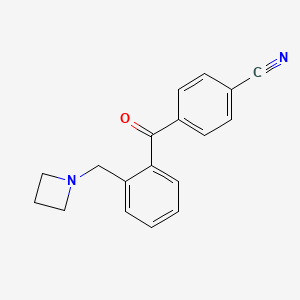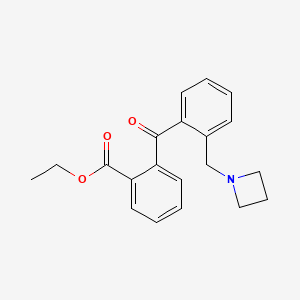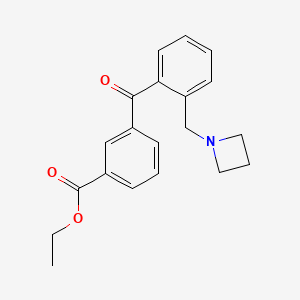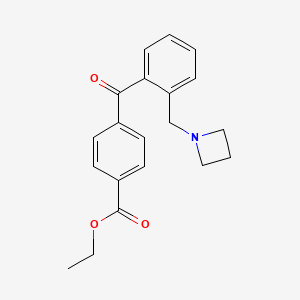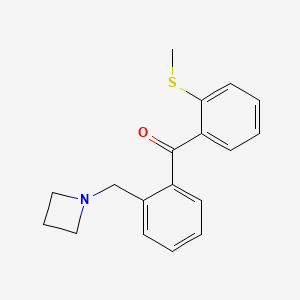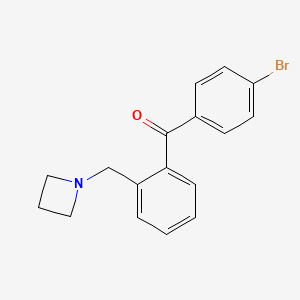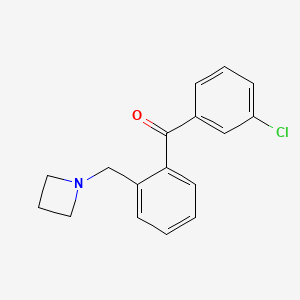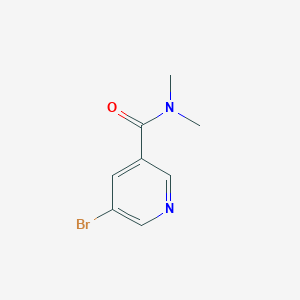
5-溴-N,N-二甲基-3-吡啶甲酰胺
描述
The compound "5-Bromo-N,N-dimethyl-3-pyridinecarboxamide" is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly mentioned in the provided papers, related compounds with bromine substituents on a pyridine ring are discussed. These compounds are of interest due to their potential biological activities, such as receptor antagonistic properties .
Synthesis Analysis
The synthesis of related brominated pyridine derivatives is described in several papers. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is reported, which is a key moiety in a potent dopamine and serotonin receptor antagonist . Another paper discusses the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, which were prepared by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . These syntheses involve multiple steps, including regioselective bromination, nucleophilic substitution, and the formation of amide bonds.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing two symmetry-independent molecules in the unit cell and the presence of intramolecular hydrogen bonding . Similarly, antipyrine derivatives with bromine substituents were analyzed through Hirshfeld surface analysis and DFT calculations, indicating the importance of hydrogen bonding and π-interactions in the stabilization of the molecular structure .
Chemical Reactions Analysis
The brominated pyridine derivatives are involved in various chemical reactions, primarily as intermediates in the synthesis of more complex molecules with potential biological activities. The papers describe reactions such as nucleophilic substitution, diazotization, and coupling reactions to construct new polyheterocyclic ring systems . These reactions are crucial for the diversification of the core pyridine structure and the introduction of functional groups that may enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromine atom and other substituents on the pyridine ring. These properties are not explicitly detailed in the provided papers, but it can be inferred that the introduction of bromine would increase the molecular weight and potentially affect the lipophilicity of the compound . The presence of amide bonds and other functional groups would also impact the solubility and hydrogen bonding capacity of these molecules.
科学研究应用
Indole derivatives, which could potentially be synthesized using “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide”, have been found in many important synthetic drug molecules . These derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide” is a versatile material used in scientific research . Its unique properties make it valuable for various applications, including drug discovery, organic synthesis, and material science .
Indole derivatives, which could potentially be synthesized using “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide”, have been found in many important synthetic drug molecules . These derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The compound “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide” is a versatile material used in scientific research . Its unique properties make it valuable for various applications, including drug discovery, organic synthesis, and material science .
Indole derivatives, which could potentially be synthesized using “5-Bromo-N,N-dimethyl-3-pyridinecarboxamide”, have been found in many important synthetic drug molecules . These derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
属性
IUPAC Name |
5-bromo-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSTHBGCFFUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634115 | |
| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N,N-dimethylnicotinamide | |
CAS RN |
292170-96-8 | |
| Record name | 5-Bromo-N,N-dimethylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






